Methyl N-cyanopyrazinecarboximidate
Description
Methyl N-cyanopyrazinecarboximidate is a pyrazine-based compound featuring a cyano group (-CN) and a methyl imidate moiety. Its structure combines electron-withdrawing substituents (cyano) and a reactive imidate ester, which may influence its physicochemical properties and applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C7H6N4O |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
methyl N-cyanopyrazine-2-carboximidate |
InChI |
InChI=1S/C7H6N4O/c1-12-7(11-5-8)6-4-9-2-3-10-6/h2-4H,1H3 |
InChI Key |
RWXJDOXDHNGOIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=NC#N)C1=NC=CN=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide ()
- Structure : Pyrazine-2-carboxamide with bromo and methylphenyl substituents.
- Key Differences: Replaces the cyano and imidate groups with a carboxamide and halogenated aryl group.
- Carboxamides generally exhibit higher hydrogen-bonding capacity than imidates, affecting solubility and bioavailability .
5-Alkylamino-N-phenylpyrazine-2-carboxamides ()
- Structure: Pyrazine-2-carboxamide with alkylamino and phenyl substituents.
- Key Differences: Alkylamino groups enhance basicity and solubility, whereas the cyano group in the target compound is non-basic and polar.
- Biological Activity: These derivatives show antimycobacterial activity, suggesting that substituent flexibility (alkyl vs. cyano) modulates target interactions .
N,3-dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide ()
- Structure : Pyrazine-2-carboxamide with nitro and methyl groups.
- Key Differences: The nitro group is strongly electron-withdrawing, comparable to cyano but with higher polarity. The imidate in Methyl N-cyanopyrazinecarboximidate may confer greater hydrolytic instability than the carboxamide .
(E)-N-((6-Chloropyridin-3-yl)methyl)-N'-cyanoacetimidamide ()
- Structure: Cyanoacetimidamide with chloropyridinyl and methyl groups.
- Key Differences : The pyridine ring introduces aromaticity and a chlorine atom, differing from the pyrazine backbone. The amidine structure shares reactivity with imidates but differs in protonation states .
Physicochemical Properties
Table 1 compares inferred properties of this compound with analogs:
Notes:
- The imidate group in this compound may lower LogD (increased hydrophilicity) compared to carboxamides.
- Chloroformate-mediated synthesis (as in ) is plausible for imidate formation .
Reactivity and Stability
- Imidate vs. Carboxamide : Imidates are more reactive toward nucleophiles (e.g., amines, alcohols) than carboxamides, making them versatile intermediates. However, they are prone to hydrolysis under acidic or basic conditions .
Spectroscopic Signatures
- NMR Shifts: reports downfield shifts for amino-pyrazine derivatives (e.g., δ 8.5–8.6 ppm for aromatic protons). The cyano group in this compound would deshield adjacent protons, producing distinct shifts compared to carboxamides .
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